molecular formula C13H12ClNO3S B7724600 5-Propionylamino-naphthalene-1-sulfonyl chloride CAS No. 728864-92-4

5-Propionylamino-naphthalene-1-sulfonyl chloride

Cat. No.: B7724600
CAS No.: 728864-92-4
M. Wt: 297.76 g/mol
InChI Key: RTKOSQNWLBWPSE-UHFFFAOYSA-N
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Comparison with Similar Compounds

5-Propionylamino-naphthalene-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity with primary and secondary amines, making it a valuable tool in proteomics research .

Biological Activity

5-Propionylamino-naphthalene-1-sulfonyl chloride (CAS No. 728864-92-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide functional group, which is known for various biological activities, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClNO3S, with a molecular weight of 297.76 g/mol. The compound features a naphthalene ring system substituted with a propionylamino group and a sulfonyl chloride moiety, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that sulfonamide compounds can exhibit significant anticancer activity. Studies have shown that derivatives of sulfonamides can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDCell cycle arrest, apoptosis
Similar sulfonamide derivativeMDA-MB-2310.05Apoptosis induction
Other sulfonamide derivativesHeLaTBDCell cycle arrest

The mechanisms through which this compound exerts its biological effects may include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to increased rates of programmed cell death in malignant cells .

Case Studies and Research Findings

A recent study focused on the design and synthesis of novel sulfonamide derivatives, highlighting their potential as anticancer agents. The synthesized compounds were evaluated for their binding affinities to potential drug targets using molecular docking studies, revealing promising interactions that warrant further investigation .

Additionally, another study explored the synthesis of various naphthalenesulfonamide derivatives through coupling reactions, emphasizing the versatility of these compounds in developing new therapeutic agents .

Properties

IUPAC Name

5-(propanoylamino)naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-2-13(16)15-11-7-3-6-10-9(11)5-4-8-12(10)19(14,17)18/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKOSQNWLBWPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213469
Record name 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-92-4
Record name 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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